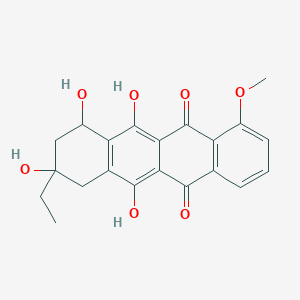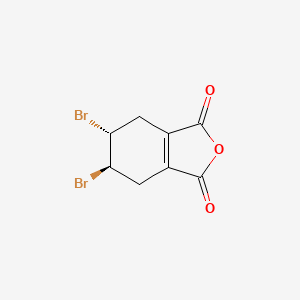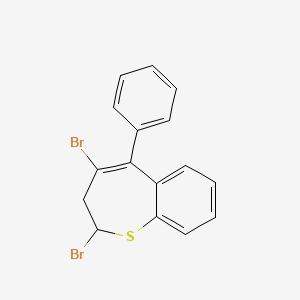
2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine is a heterocyclic compound that contains bromine, phenyl, and benzothiepine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine typically involves the bromination of 5-phenyl-2,3-dihydro-1-benzothiepine. The reaction is carried out using bromine in an appropriate solvent under controlled conditions to ensure selective bromination at the 2 and 4 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the phenyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-2,3-dihydro-1-benzothiepine: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
2,4-Dibromo-1,5-benzodiazepin-2-one: Shares the dibromo substitution but has a different core structure.
Uniqueness
2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine is unique due to its specific substitution pattern and the presence of both bromine and phenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
66768-84-1 |
|---|---|
Fórmula molecular |
C16H12Br2S |
Peso molecular |
396.1 g/mol |
Nombre IUPAC |
2,4-dibromo-5-phenyl-2,3-dihydro-1-benzothiepine |
InChI |
InChI=1S/C16H12Br2S/c17-13-10-15(18)19-14-9-5-4-8-12(14)16(13)11-6-2-1-3-7-11/h1-9,15H,10H2 |
Clave InChI |
KJSGARVWDXTORC-UHFFFAOYSA-N |
SMILES canónico |
C1C(SC2=CC=CC=C2C(=C1Br)C3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


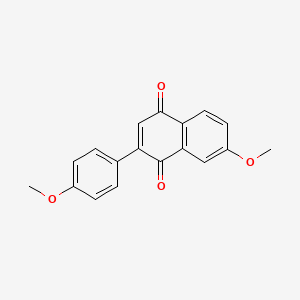
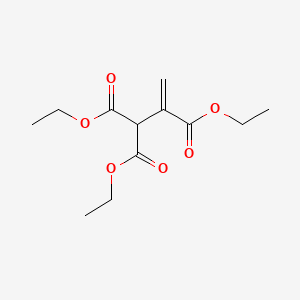

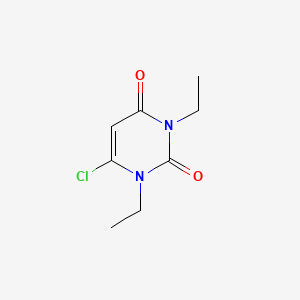
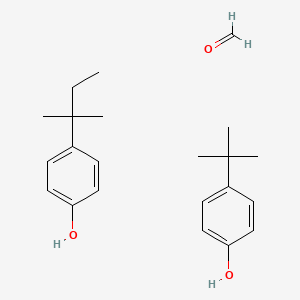
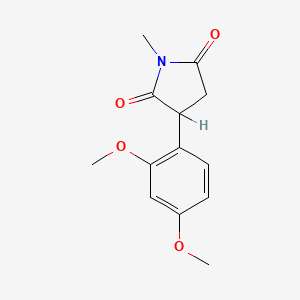
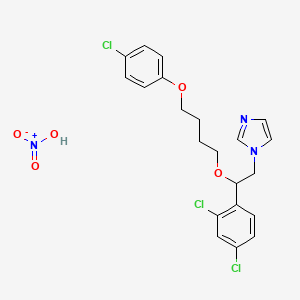
![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide](/img/structure/B14470552.png)

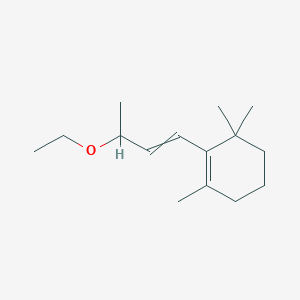
![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
